molecular formula C7H10O4 B1591936 Ethyl 4-oxotetrahydrofuran-3-carboxylate CAS No. 89898-51-1

Ethyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No. B1591936
CAS RN: 89898-51-1
M. Wt: 158.15 g/mol
InChI Key: BNXOKRMYIMMSKY-UHFFFAOYSA-N
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Description

Ethyl 4-Oxotetrahydrofuran-3-carboxylate (CAS# 89898-51-1) is a useful research chemical . It has a molecular weight of 158.15 and a molecular formula of C7H10O4 .


Synthesis Analysis

The synthesis of polysubstituted furan-3(4)-carboxylates, which includes Ethyl 4-oxotetrahydrofuran-3-carboxylate, has been analyzed and summarized in a microreview . The review discusses methods of synthesis of monocyclic polysubstituted furan-3(4)-carboxylates published over the past 6 years .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxotetrahydrofuran-3-carboxylate is represented by the formula C7H10O4 . The InChI key for this compound is BNXOKRMYIMMSKY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 4-oxotetrahydrofuran-3-carboxylate and its derivatives play a significant role in organic synthesis. For instance, Kochikyan et al. (2008) demonstrated the alkylation of ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides, leading to the formation of various derivatives. These derivatives were further used to synthesize 1,2,4-triazole-3-thiol derivatives, showcasing the compound's versatility in chemical transformations (Kochikyan et al., 2008).

Heterocyclic Compound Formation

The use of ethyl 4-oxotetrahydrofuran-3-carboxylate in the formation of heterocyclic compounds is another key application. Kochikyan et al. (2008) described the synthesis of 3,5,5-tri- and 3,3,5,5-tetrasubstituted tetrahydrofuran-2-ones from ethyl 2-oxotetrahydrofuran-3-carboxylates. These compounds were further utilized to create new heterocyclic lactones, indicating the compound's utility in developing novel heterocyclic structures (Kochikyan et al., 2008).

Enantioselective Synthesis

The compound is also pivotal in enantioselective synthesis. Coriani et al. (2009) achieved the synthesis of optically active paraconic-acid derivatives, including ethyl 4-oxotetrahydrofuran-3-carboxylate, through kinetic enzymatic resolution. This highlights the compound's role in synthesizing enantiomerically pure substances, essential for developing pharmaceuticals and other chirally pure materials (Coriani et al., 2009).

Development of Spiroheterocyclic Compounds

Kochikyan (2005) explored the bromination of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates to form ethyl 5-alkoxymethyl-3-bromo-2-oxotetrahydrofuran-3-carboxylates. These compounds were then used to synthesize new spiroheterocyclic compounds, demonstrating the compound's use in constructing complex molecular architectures (Kochikyan, 2005).

Scientific Research Applications of Ethyl 4-oxotetrahydrofuran-3-carboxylate

Synthesis and Chemical Transformations

Ethyl 4-oxotetrahydrofuran-3-carboxylate and its derivatives play a significant role in organic synthesis. For instance, Kochikyan et al. (2008) demonstrated the alkylation of ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides, leading to the formation of various derivatives. These derivatives were further used to synthesize 1,2,4-triazole-3-thiol derivatives, showcasing the compound's versatility in chemical transformations (Kochikyan et al., 2008).

Heterocyclic Compound Formation

The use of ethyl 4-oxotetrahydrofuran-3-carboxylate in the formation of heterocyclic compounds is another key application. Kochikyan et al. (2008) described the synthesis of 3,5,5-tri- and 3,3,5,5-tetrasubstituted tetrahydrofuran-2-ones from ethyl 2-oxotetrahydrofuran-3-carboxylates. These compounds were further utilized to create new heterocyclic lactones, indicating the compound's utility in developing novel heterocyclic structures (Kochikyan et al., 2008).

Enantioselective Synthesis

The compound is also pivotal in enantioselective synthesis. Coriani et al. (2009) achieved the synthesis of optically active paraconic-acid derivatives, including ethyl 4-oxotetrahydrofuran-3-carboxylate, through kinetic enzymatic resolution. This highlights the compound's role in synthesizing enantiomerically pure substances, essential for developing pharmaceuticals and other chirally pure materials (Coriani et al., 2009).

Development of Spiroheterocyclic Compounds

Kochikyan (2005) explored the bromination of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates to form ethyl 5-alkoxymethyl-3-bromo-2-oxotetrahydrofuran-3-carboxylates. These compounds were then used to synthesize new spiroheterocyclic compounds, demonstrating the compound's use in constructing complex molecular architectures (Kochikyan, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing the mist or vapors, using only in well-ventilated areas, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl 4-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXOKRMYIMMSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618654
Record name Ethyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxotetrahydrofuran-3-carboxylate

CAS RN

89898-51-1
Record name Ethyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L De Coen - 2019 - biblio.ugent.be
… Reacting ethyl 2-hydroxyacetate 50 with ethyl acrylate in the presence of sodium hydride delivered ethyl 4-oxotetrahydrofuran-3-carboxylate 51 in low yield (Scheme 8). Condensation …
Number of citations: 3 biblio.ugent.be

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